The synthesis of 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate can be achieved through several methods. One common approach involves the following steps:
The yield and purity of the final product can be enhanced through recrystallization techniques and chromatographic separation methods .
The molecular structure of 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate features a bicyclic isoquinoline framework with a hydroxyl group at the 6-position and a carboxylic acid functionality at the 3-position. The compound's stereochemistry is crucial for its biological activity; it typically exists in both L and D forms.
6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate can participate in various chemical reactions:
These reactions are fundamental in modifying the compound for enhanced pharmacological properties .
The mechanism of action of 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate is primarily linked to its interactions with specific receptors or enzymes within biological systems:
Quantitative structure-activity relationship studies have been employed to elucidate the relationship between molecular structure and biological activity .
The compound's solubility and stability profiles are critical for its formulation in pharmaceutical applications .
6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate has several scientific applications:
6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate is a heterocyclic carboxylic acid with the molecular formula C₁₀H₁₁NO₃·H₂O (anhydrous base: C₁₀H₁₁NO₃). The hydrate form has a molecular weight of 211.21 g/mol, distinguishing it from the anhydrous variant (193.20 g/mol) [3] [10]. Its systematic IUPAC name is 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate. Common synonyms include AKOS 68 and DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate [3] [8]. The CAS registry number 134388-87-7 specifically identifies the hydrate, while 76824-99-2 refers to the anhydrous form [5] [10].
Key structural features include:
OC(=O)C1CC2=C(CN1)C=CC(O)=C2
) confirms the hydroxyl and carboxyl functional groups [10]. Table 1: Molecular Identification Data
Property | Value | Source |
---|---|---|
CAS (Hydrate) | 134388-87-7 | [3] [8] |
Molecular Formula | C₁₀H₁₃NO₄ (C₁₀H₁₁NO₃·H₂O) | [3] [10] |
Molecular Weight | 211.21 g/mol | [3] [10] |
Melting Point | 256–260°C | [3] [8] |
SMILES | OC(=O)C1CC2=C(CN1)C=CC(O)=C2 | [10] |
This compound emerged in the late 20th century as a scaffold for synthesizing bioactive molecules. Early research focused on its role as a constrained amino acid analog, where its rigid tetracyclic structure mimics phenylalanine or tyrosine while restricting conformational flexibility [1] [9]. This property made it valuable for designing peptide-based therapeutics with enhanced metabolic stability.
In medicinal chemistry, the compound’s hydroxyl group enables site-specific modifications, facilitating the development of enzyme inhibitors and receptor ligands. For example, it served as a precursor for caspase-2 inhibitors, highlighting its utility in apoptosis regulation studies [9]. The racemic form (DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate) was commercialized to study stereochemical effects on biological activity [10].
As a fused heterocycle, this isoquinoline derivative bridges gaps in several research areas:
Commercial availability through suppliers like Alchem Pharmtech and TRC (purity: 95–97%) supports its widespread use [3] [8]. Pricing varies with scale (e.g., $194.40/g for 95% purity), reflecting demand in academic and industrial research [3].
Table 2: Research Applications and Commercial Suppliers
Application | Supplier Examples | Purity & Price |
---|---|---|
Peptide Mimetics | Alchem Pharmtech, TRC | 97+% ($720.84/500 mg) [3] |
Enzyme Inhibitor Studies | AK Scientific, Amadis | 96% ($194.40/g) [8] [10] |
Alkaloid Synthesis | Conier Chem, Hefei TNJ | 99% ($825/5g) [7] [8] |
This compound exemplifies how heterocyclic hybrids drive innovation in organic synthesis and medicinal chemistry, offering a versatile platform for next-generation therapeutics.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: